Roflumilast

Description

This compound is a highly selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a major cyclic-3',5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium. The resultant increase in intracellular cAMP induced by this compound's inhibition of PDE4 is thought to mediate its disease-modifying effects, although its precise mechanism of action has yet to be elucidated. The oral formulation of this compound is indicated to manage chronic obstructive pulmonary disease. It was first approved by the EMA in July 2010, and by the FDA in January 2018. This compound topical cream is indicated to treat plaque psoriasis. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of this compound for the treatment of seborrheic dermatitis in patients aged 9 years and older.

This compound is a Phosphodiesterase 4 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 4 Inhibitor.

This compound is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). This compound has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

This compound is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, this compound and its active metabolite this compound N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 3 approved and 19 investigational indications.

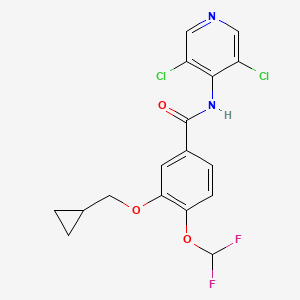

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044123 | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

162401-32-3 | |

| Record name | Roflumilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roflumilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Roflumilast | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Roflumilast's Mechanism of Action in Inflammatory Cells: A Technical Guide

Executive Summary

Roflumilast is a first-in-class, oral, selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations.[1][2] Its therapeutic efficacy is not derived from direct bronchodilation but from its potent anti-inflammatory effects across a spectrum of key inflammatory cells.[1][3] This document provides a detailed technical overview of the core molecular mechanism of this compound and its specific downstream effects on neutrophils, eosinophils, macrophages, and T-lymphocytes. It summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical signaling pathways and workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The fundamental mechanism of action for this compound and its primary active metabolite, this compound N-oxide, is the highly potent and selective inhibition of the PDE4 enzyme.[2][4][5] PDE4 is the predominant enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP) within inflammatory and structural cells relevant to airway diseases.[6][7][8]

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to the accumulation of this critical second messenger within the cell.[2][4] Elevated intracellular cAMP levels subsequently activate two key downstream signaling pathways:

-

Protein Kinase A (PKA) Pathway: Increased cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates numerous target proteins, including the cAMP response element-binding protein (CREB), which modulates the transcription of various genes, many of which are anti-inflammatory.[9][10][11]

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The cAMP/Epac pathway is increasingly recognized as a critical transducer of the anti-inflammatory effects of PDE4 inhibition, particularly in neutrophils.[10][12][13]

This compound and its N-oxide metabolite inhibit PDE4 isoforms A, B, and D with similar high potency, while the affinity for PDE4C is 5 to 10-fold lower.[5][14]

Effects on Specific Inflammatory Cells

The broad anti-inflammatory profile of this compound is a result of its effects on multiple immune cell types.

Neutrophils

Neutrophilic inflammation is a hallmark of COPD.[12][13] this compound significantly dampens neutrophil activity through several mechanisms:

-

Inhibition of Chemotaxis: this compound N-oxide is a potent inhibitor of neutrophil migration towards chemoattractants like CXCL1 and leukotriene B4 (LTB4).[12] This effect is mediated by the cAMP/Epac1 pathway, which interferes with chemoattractant-induced cell shape change and upregulation of the adhesion molecule CD11b.[12][13]

-

Reduced Degranulation: The release of damaging proteases, such as neutrophil elastase and matrix metallopeptidase 9 (MMP-9), is suppressed by PDE4 inhibitors.[6][9]

-

Suppression of Oxidative Burst: this compound inhibits the formation of reactive oxygen species (ROS) in neutrophils.[4][8][15]

Eosinophils

This compound effectively targets eosinophilic inflammation, which is characteristic of asthma and present in a subset of COPD patients. It has been shown to inhibit C5a- and fMLP-induced ROS formation and reduce the production of cysteine leukotrienes.[8][15][16][17] Clinical studies confirm that treatment with this compound significantly reduces the number of eosinophils in the sputum of COPD patients.[16][18][19]

Macrophages and Monocytes

Alveolar macrophages are key orchestrators of the inflammatory response in COPD. This compound and its N-oxide metabolite suppress the lipopolysaccharide (LPS)-induced release of multiple pro-inflammatory cytokines and chemokines from human lung macrophages, including TNF-α, CCL2, CCL3, CCL4, and CXCL10.[5][9][20] This action reduces the recruitment and activation of other immune cells to the site of inflammation.

T-Lymphocytes

T-lymphocytes, particularly CD8+ cells, are implicated in the pathogenesis of COPD. This compound exerts immunomodulatory effects by:

-

Inhibiting Proliferation: It suppresses the proliferation of both CD4+ and CD8+ T-cells.[6][16][21]

-

Reducing Cytokine Production: this compound curtails the release of key T-cell cytokines, including IL-2, IL-4, IL-5, IFN-γ, and IL-17.[8][15][16][17]

-

Targeting the NFAT Pathway: The mechanism for T-cell suppression involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[21] Increased cAMP is thought to interfere with the calcium signaling required for calcineurin activation, thus preventing NFAT dephosphorylation and its translocation to the nucleus, which is required for IL-2 gene transcription.[21][22]

Quantitative Data Summary

The potency of this compound and its metabolite has been quantified across various cell types and functions.

Table 1: Inhibitory Potency of this compound and its Metabolite

| Compound | Target Cell/Enzyme | Response Measured | IC50 / EC50 Value | Reference |

|---|---|---|---|---|

| This compound | Human Neutrophils | PDE4 Enzyme Activity | 0.8 nM | [8][15] |

| This compound | Various Leukocytes | Multiple Inflammatory Responses | 2 - 21 nM | [15] |

| This compound N-oxide | Various Leukocytes | Multiple Inflammatory Responses | 3 - 40 nM | [15] |

| This compound N-oxide | Human Neutrophils (Healthy) | Chemotaxis (vs. CXCL1) | 0.18 nM | [23] |

| This compound N-oxide | Human Neutrophils (COPD) | Chemotaxis (vs. CXCL1) | 0.74 nM | [23] |

| This compound | Human Bronchus | Spontaneous TNF-α Release | pD2: 9.6 | [14] |

| this compound N-oxide | Human Bronchus | Spontaneous TNF-α Release | pD2: 9.4 |[14] |

Table 2: Clinical Anti-Inflammatory Effects in COPD Patients (4-week treatment)

| Parameter | Sputum Cell/Mediator | Percent Reduction vs. Placebo | Reference |

|---|---|---|---|

| Cell Count | Total Cells | 34% | [18] |

| Cell Count | Neutrophils | 31 - 38% | [6][16][17][18][19] |

| Cell Count | Eosinophils | 42 - 50% | [6][16][17][18][19] |

| Mediator Level | Interleukin-8 (IL-8) | Significant Decrease | [6][18] |

| Mediator Level | Neutrophil Elastase | Significant Decrease | [6][18] |

| Mediator Level | Eosinophil Cationic Protein (ECP) | Significant Decrease |[18] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established in-vitro assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils toward a chemical gradient.

-

Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., CXCL1 or LTB4) is placed in the lower chamber. The number of cells that migrate through the membrane toward the stimulus is measured.

-

Methodology:

-

Cell Isolation: Neutrophils are isolated from whole blood of healthy donors or COPD patients using density gradient centrifugation.

-

Pre-incubation: Isolated neutrophils are pre-incubated with various concentrations of this compound N-oxide or a vehicle control.

-

Assay Setup: The cell suspension is added to the upper wells of a Boyden chamber. The lower wells contain the chemoattractant.

-

Incubation: The chamber is incubated to allow for cell migration.

-

Quantification: After incubation, non-migrated cells are wiped from the top of the membrane. The membrane is fixed, stained (e.g., with hematoxylin), and mounted on a slide. The number of migrated cells in multiple high-power fields is counted via microscopy to determine the chemotactic index.

-

Cytokine Release Assay (Whole Blood Stimulation)

This protocol measures the secretion of inflammatory cytokines from immune cells in a physiologically relevant environment.

-

Principle: Whole blood is stimulated with a PAMP, such as LPS, to induce cytokine production. The concentration of secreted cytokines in the plasma supernatant is then quantified, typically using an ELISA or a multiplex bead array.

-

Methodology:

-

Sample Collection: Collect venous blood into sodium heparin-containing tubes.[24]

-

Cell Count: Perform a white blood cell count to standardize the number of cells being stimulated.[25]

-

Stimulation: Plate a known number of white blood cells. Add this compound or vehicle control, followed by a primary stimulus (e.g., LPS). For inflammasome-dependent cytokines like IL-1β, a secondary signal like ATP may be required.[25]

-

Incubation: Incubate the cultures for a defined period (e.g., 4-24 hours) at 37°C.

-

Supernatant Collection: Centrifuge the plates/tubes to pellet the cells and collect the supernatant.

-

Quantification (ELISA): Add supernatants to antibody-coated microplates. Perform subsequent incubations with detection antibody, enzyme conjugate (e.g., HRP), and substrate. Read absorbance on a microplate reader. Cytokine concentrations are determined by comparison to a standard curve.[26] Multiplex assays (e.g., Luminex) can be used to measure several cytokines simultaneously from a small sample volume.[25]

-

Measurement of Intracellular cAMP

-

Principle: Quantify the levels of cAMP inside cells following stimulation and/or inhibitor treatment.

-

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., human trabecular meshwork cells, gastric muscle cells) and treat with a PDE inhibitor (like this compound) in the presence or absence of an adenylyl cyclase activator (like isoproterenol or forskolin).[27][28][29]

-

Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the cyclic nucleotides, often using an acid extraction method.

-

Quantification (Radioimmunoassay - RIA): This is a classic, highly sensitive method. The assay is based on the competition between unlabeled cAMP in the sample and a fixed quantity of radiolabeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample.[28]

-

Alternative Quantification (FRET): Förster Resonance Energy Transfer (FRET)-based biosensors can be expressed in cells to allow for real-time measurement of cAMP dynamics in living cells.[30]

-

Conclusion

This compound exerts a broad anti-inflammatory effect by selectively inhibiting PDE4 in key immune cells. The resulting elevation of intracellular cAMP activates PKA and Epac signaling pathways, leading to a significant reduction in the pro-inflammatory functions of neutrophils, eosinophils, macrophages, and T-lymphocytes. This multifaceted mechanism of action, which includes the inhibition of cell migration, degranulation, oxidative stress, and the release of a wide array of inflammatory mediators, provides the molecular rationale for its clinical efficacy in reducing exacerbations in patients with severe COPD.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The preclinical pharmacology of this compound--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Roles of this compound, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 inhibitor, this compound protects cardiomyocytes against NO-induced apoptosis via activation of PKA and Epac dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Update on this compound, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Direct Inhibitory Effect of the PDE4 Inhibitor this compound on Neutrophil Migration in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of this compound on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

- 15. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological mechanism of this compound in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor this compound in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DALIRESP® (this compound) Mechanism of Action | For HCPs [daliresphcp.com]

- 20. This compound inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. youtube.com [youtube.com]

- 25. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

Roflumilast: A Technical Guide to Phosphodiesterase 4 (PDE4) Subtype Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. It details its subtype selectivity, potency, mechanism of action, and the experimental protocols used for its characterization.

Introduction: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is distinguished by its specific hydrolysis of cAMP.[1][2] These subtypes are encoded by four different genes and are expressed in various inflammatory and structural cells, including neutrophils, T-lymphocytes, macrophages, and airway smooth muscle cells.[2][3]

By degrading cAMP, PDE4 terminates its signaling cascade. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which activates downstream pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[2][4] This cascade results in potent anti-inflammatory effects and smooth muscle relaxation.[3] this compound is a second-generation, highly potent, and selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[4][5] Understanding its specific interactions with PDE4 subtypes is critical for drug development and mechanistic studies.

This compound Potency and PDE4 Subtype Selectivity

This compound and its primary active metabolite, this compound N-oxide, are highly potent inhibitors of the PDE4 enzyme.[4] While some studies indicate a degree of preference for PDE4B and PDE4D subtypes, the general consensus is that this compound acts as a pan-PDE4 inhibitor, demonstrating high, subnanomolar potency against all four subtypes with balanced selectivity.[5][6][7][8] Its active metabolite, this compound N-oxide, which accounts for approximately 90% of the total PDE4 inhibitory activity in vivo, is two- to three-fold less potent but maintains high selectivity for PDE4 with no significant subtype preference.[4][9]

The therapeutic efficacy of this compound is underpinned by its remarkable selectivity for the PDE4 family over other PDE isoenzymes, minimizing off-target effects.[10]

Table 1: Inhibitory Potency (IC50) of this compound and Metabolites Against PDE Subtypes

| Compound | PDE Subtype | IC50 Value (nM) | Reference |

| This compound | PDE4 (General) | 0.8 | [1] |

| PDE4 Splice Variants | 0.2 - 4.3 | [10] | |

| PDE4A | In the µM range | [5] | |

| PDE4B | 0.84 | [5] | |

| PDE4B | 8.4 | [1] | |

| PDE4B2 | 0.41 | [11] | |

| PDE4C | In the µM range | [5] | |

| PDE4D | 0.68 | [5] | |

| PDE4D | 6.8 | [1] | |

| PDE4D5 | 0.81 | [11] | |

| This compound | PDE1 | >10,000 | [1] |

| PDE2 | >10,000 | [1] | |

| PDE3 | >10,000 | [1] | |

| PDE5 | 8,000 - 17,000 | [1] | |

| This compound N-oxide | PDE4 Subtypes | 2-3x less potent than this compound | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and assay methodology.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

This compound exerts its therapeutic effects by inhibiting PDE4, thereby preventing the degradation of cAMP. The resulting increase in intracellular cAMP concentration activates PKA and EPAC, triggering downstream signaling cascades that suppress inflammatory responses.

Experimental Protocols for Determining PDE4 Inhibition

The potency (IC50) of this compound is determined through various in vitro biochemical and cell-based assays. Human recombinant enzymes are typically used to ensure consistency and relevance.[4]

Fluorescence Polarization is a common high-throughput screening method to quantify PDE4 activity and inhibition.

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled substrate. A fluorescein-labeled cAMP (cAMP-FAM) is used, which is a small molecule that rotates rapidly, resulting in a low FP signal.[12] When PDE4 hydrolyzes cAMP-FAM, it produces a free phosphate group. A proprietary "Binding Agent" (a large phosphate-binding nanoparticle) then binds to this free phosphate, forming a large molecular complex.[12] This large complex rotates much more slowly, leading to a high FP signal. The intensity of the FP signal is directly proportional to PDE4 activity. This compound's inhibitory effect is measured by its ability to prevent this increase in the FP signal.

-

Materials:

-

Purified, recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D5).

-

Fluorescein-labeled cAMP substrate (cAMP-FAM).

-

Phosphate Binding Agent.

-

Assay Buffer (e.g., Tris-HCl, MgCl2).

-

Test compound (this compound) serially diluted in DMSO.

-

96-well or 384-well microplates (black, low-binding).

-

Fluorescent microplate reader capable of measuring fluorescence polarization.

-

-

General Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of PDE4 enzyme and the cAMP-FAM substrate in assay buffer.

-

Reaction Setup: To each well of the microplate, add the test compound (this compound) or vehicle control (DMSO).

-

Enzyme Addition: Add the purified PDE4 enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Termination & Detection: Add the Binding Agent to all wells. This stops the enzymatic reaction and allows the binding to the free phosphate.

-

Signal Reading: Incubate for a short period to allow the binding to stabilize. Read the fluorescence polarization on a microplate reader.

-

Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay format assesses compound activity in a more physiological cellular environment.[13]

-

Principle: Cells are co-transfected with an expression vector for a specific PDE4 subtype and a reporter vector containing the firefly luciferase gene under the control of a cAMP Response Element (CRE).[14] An agent like forskolin is used to stimulate adenylyl cyclase, increasing intracellular cAMP. This cAMP would normally be degraded by the expressed PDE4. However, in the presence of an inhibitor like this compound, cAMP levels remain high, activating CRE-binding protein (CREB). CREB then binds to the CRE sequence, driving the expression of luciferase. The resulting luminescence is measured and is proportional to the inhibition of PDE4 activity.[14]

-

Materials:

-

HEK293 cells or other suitable host cell line.

-

Expression vector for the human PDE4 subtype of interest.

-

CRE-luciferase reporter vector.

-

Transfection reagent (e.g., Lipofectamine).

-

Forskolin (or other adenylyl cyclase activator).

-

Test compound (this compound).

-

Cell culture reagents and plates.

-

Luciferase assay substrate (e.g., luciferin).

-

Luminometer.

-

-

General Protocol:

-

Transfection: Co-transfect cells with the PDE4 expression vector and the CRE-luciferase reporter vector. Plate the transfected cells and allow them to recover.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a defined period.

-

Stimulation: Add forskolin to the cells to stimulate cAMP production and incubate.

-

Cell Lysis: Lyse the cells to release the expressed luciferase.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase for transfection efficiency) and plot against the this compound concentration to calculate the IC50 value.

-

Conclusion

This compound is a highly potent, pan-PDE4 inhibitor with excellent selectivity against other phosphodiesterase families. Its mechanism of action is well-defined, centering on the elevation of intracellular cAMP in key inflammatory cells. The characterization of its inhibitory profile relies on robust biochemical and cell-based assays, which consistently demonstrate its subnanomolar potency. This comprehensive understanding of its selectivity and potency provides a strong foundation for its clinical application and for the development of future PDE4-targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of this compound, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on this compound, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The preclinical pharmacology of this compound--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]

- 9. Safety and pharmacodynamics of the PDE4 inhibitor this compound in advanced B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]

- 11. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

Roflumilast N-oxide: A Comprehensive Technical Guide on the Core Active Metabolite

Introduction

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor, representing a non-steroidal, anti-inflammatory approach for the treatment of severe chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases.[1][2] Its mechanism of action involves the inhibition of PDE4, a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory and structural cells.[2] This inhibition leads to an increase in intracellular cAMP levels, which in turn mitigates the inflammatory processes central to the pathophysiology of COPD.[1][2] A critical aspect of this compound's pharmacology is its extensive metabolism to a major active metabolite, this compound N-oxide. This metabolite is not merely a byproduct but the primary contributor to the overall therapeutic effect observed in vivo, making its study essential for a complete understanding of this compound's clinical efficacy.

Metabolism of this compound

Following oral administration, this compound is extensively metabolized in the body through Phase I and Phase II reactions.[2] The principal metabolic pathway is the N-oxidation of this compound to form this compound N-oxide. This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[2][3][4] this compound N-oxide is the only major metabolite detected in human plasma and is considered the main contributor to the total PDE4 inhibitory activity.[2][3]

Pharmacokinetics: A Comparative Analysis

The pharmacokinetic profiles of this compound and its N-oxide metabolite differ significantly, with the latter demonstrating a more prolonged and substantial presence in the systemic circulation. Although this compound is more potent in vitro, the plasma area under the curve (AUC) for this compound N-oxide is approximately 10-fold greater than that of the parent drug.[2][3][5] This, combined with its longer half-life, means that this compound N-oxide is responsible for about 90% of the total PDE4 inhibitory activity in vivo.[1][6]

| Parameter | This compound | This compound N-oxide | Reference(s) |

| Bioavailability | ~80% | - | [2][7] |

| Tmax (hours) | ~1 (0.5-2) | ~8 (4-13) | [2][7] |

| Plasma Protein Binding | ~99% | ~97% | [2] |

| Half-life (t1/2) (hours) | ~17 | ~30 | [2] |

| AUC | ~1 | ~10 (relative to this compound) | [2][3] |

| Clearance (L/h) | ~9.6 | - | [2] |

Table 1: Comparative Pharmacokinetic Parameters of this compound and this compound N-oxide.

Pharmacodynamics and Mechanism of Action

Both this compound and this compound N-oxide are potent and selective inhibitors of the PDE4 enzyme.[1] this compound N-oxide is only about two- to threefold less potent than its parent compound in inhibiting PDE4.[1] The inhibition of PDE4 prevents the breakdown of intracellular cAMP. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a broad range of anti-inflammatory effects.[1] This includes the suppression of inflammatory cell function and the relaxation of airway smooth muscle.

| Compound | PDE4 Inhibition (IC50) | Reference(s) |

| This compound | Subnanomolar range | [1] |

| This compound N-oxide | ~2 nM | [8] |

Table 2: In Vitro Potency against PDE4.

Anti-inflammatory and Clinical Effects

This compound N-oxide exhibits a wide range of anti-inflammatory activities. It has been shown to suppress the release of various inflammatory mediators, such as leukotriene B4, reactive oxygen species, and tumor necrosis factor-alpha (TNF-α), from human neutrophils, monocytes, macrophages, and lymphocytes.[2] In patients with COPD, this compound treatment has been associated with a reduction in sputum neutrophils.[2] Furthermore, this compound N-oxide can curb platelet-leukocyte interactions and has demonstrated the ability to improve cilia motility in bronchial epithelial cells compromised by cigarette smoke.[9][10] These anti-inflammatory actions are believed to underlie the clinical benefits of this compound, which include improved lung function and a reduction in the frequency of exacerbations in patients with severe COPD.[1][11]

Experimental Protocols

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1).[12]

-

Fluorescein-labeled cAMP (cAMP-FAM).[12]

-

Phosphate-binding nanoparticles (Binding Agent).[12]

-

PDE Assay Buffer.[12]

-

Test compound (e.g., this compound N-oxide) and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in the appropriate buffer.

-

In a microplate, add the PDE assay buffer, the test compound at various concentrations, and the cAMP-FAM substrate.

-

Initiate the enzymatic reaction by adding the diluted PDE4 enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for cAMP hydrolysis.[14]

-

Stop the reaction and add the Binding Agent to each well. The binding agent will bind to the hydrolyzed, non-cyclic AMP, causing a change in fluorescence polarization.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls (no inhibitor for 0% inhibition, and a saturating concentration of a known inhibitor for 100% inhibition).

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[15]

-

This protocol describes a typical method for the simultaneous measurement of this compound and this compound N-oxide in plasma samples.[16][17]

-

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Plasma samples from subjects administered this compound.

-

Reference standards for this compound and this compound N-oxide.

-

Internal standard (IS), e.g., a deuterated analog or a structurally similar compound.

-

Solvents for sample preparation (e.g., acetonitrile, methanol) and mobile phase (e.g., formic acid, ammonium acetate).[16][18]

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents.[17]

-

-

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins.[16]

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples by loading the plasma onto an SPE cartridge, washing away interferences, and eluting the analytes of interest.[17]

-

Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).[18]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound, this compound N-oxide, and the internal standard.[16]

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Perform detection using Multiple Reaction Monitoring (MRM).[16]

-

Optimize and monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example, transitions for this compound (m/z 403.1 > 186.9) and this compound N-oxide (m/z 419.1 > 187.0) have been reported.[18]

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of this compound and this compound N-oxide in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

-

Conclusion

This compound N-oxide is the principal active moiety responsible for the therapeutic effects of this compound. Its favorable pharmacokinetic profile, characterized by a high systemic exposure and long half-life, ensures sustained inhibition of PDE4.[2] This, in turn, leads to the potent anti-inflammatory effects observed in preclinical models and the clinical benefits seen in patients with severe COPD. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of this compound N-oxide is therefore indispensable for researchers, scientists, and drug development professionals working in the field of inflammatory airway diseases.

References

- 1. Update on this compound, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. This compound N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. Simultaneous quantification and pharmacokinetic evaluation of this compound and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of this compound and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous quantitation of IC87114, this compound and its active metabolite this compound N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Roflumilast's Impact on cAMP Signaling Pathways: A Technical Guide

Executive Summary: This document provides a detailed examination of the selective phosphodiesterase-4 (PDE4) inhibitor, roflumilast, and its effects on cyclic adenosine monophosphate (cAMP) signaling pathways. This compound elevates intracellular cAMP levels by preventing their degradation, thereby modulating downstream signaling cascades critical in inflammatory and cellular proliferation processes. This guide synthesizes quantitative data on its inhibitory potency, details the experimental protocols used to measure its effects, and provides visual representations of the core signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Introduction: The cAMP Signaling Pathway and PDE4

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that translates a multitude of extracellular signals into specific cellular responses.[1] Its intracellular concentration is meticulously regulated by a balance between synthesis by adenylyl cyclases and degradation by cyclic nucleotide phosphodiesterases (PDEs).[1][2] The PDE superfamily comprises 11 distinct families, of which PDE4, PDE7, and PDE8 are specific for hydrolyzing cAMP.[1]

The PDE4 family, encoded by four genes (PDE4A, 4B, 4C, 4D), is the predominant regulator of cAMP in inflammatory and immune cells.[3][4][5] By catalyzing the conversion of cAMP to its inactive metabolite, 5'-AMP, PDE4 effectively terminates cAMP signaling.[6] Dysregulation and overexpression of PDE4 are implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), making it a key therapeutic target.[1][4][7]

This compound: A Selective PDE4 Inhibitor

This compound is a potent, orally administered, selective PDE4 inhibitor.[7][8] Its mechanism of action is centered on the competitive inhibition of the PDE4 enzyme.[8] By blocking PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within the cell.[7][8][9] This elevation of intracellular cAMP is the primary driver of this compound's therapeutic effects, particularly its anti-inflammatory properties.[3][7] The drug has demonstrated high selectivity for PDE4 over other PDE families, minimizing off-target effects.[8]

Downstream Signaling: PKA and Epac Pathways

The accumulation of intracellular cAMP resulting from PDE4 inhibition by this compound activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.[10][11]

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of substrate proteins, including the cAMP Response Element-Binding Protein (CREB).[1][10] Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and survival.[1]

-

Epac Pathway: cAMP can also directly bind to and activate Epac (Epac1 and Epac2), a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2.[10][11] Activation of the Epac/Rap1 cascade can influence various cellular processes, including cell adhesion, junction formation, and the regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.[10]

Studies have shown that this compound protects cardiomyocytes from apoptosis through the dual activation of both the PKA/CREB and the Epac/Akt-dependent pathways.[10]

Quantitative Data on this compound's Effects

The efficacy of this compound is quantified by its inhibitory concentration (IC50) values against PDE isoforms and its observable effects on cellular and inflammatory biomarkers.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoforms

This compound and its primary active metabolite, this compound N-oxide, demonstrate sub-nanomolar potency and high selectivity for PDE4 enzymes.[8]

| Compound | PDE Subtype | IC₅₀ (nM) | Reference(s) |

| This compound | PDE4A | ~μM range | [12] |

| PDE4B | 0.41 - 8.4 | [3][12][13] | |

| PDE4C | ~μM range | [12] | |

| PDE4D | 0.68 - 6.8 | [3][12][13] | |

| Other PDEs (1, 2, 3, 5, 7, 8, 10, 11) | > 8,000 | [3] | |

| This compound N-oxide | PDE4 (general) | 2-3x less potent than this compound | [8] |

| Other PDEs | High selectivity maintained | [8] |

Note: IC₅₀ values can vary slightly between studies due to different experimental conditions and enzyme sources.

Table 2: Cellular and Biomarker Effects of this compound Treatment

Clinical and preclinical studies have quantified the anti-inflammatory effects of this compound.

| Parameter | Effect | Quantitative Change | Population/Model | Reference(s) |

| Sputum Neutrophils | Reduction | ~31% | COPD Patients | [9][14] |

| Sputum Eosinophils | Reduction | ~42% | COPD Patients | [9][14] |

| Sputum AcPGP | Reduction | >50% | COPD Patients | [15] |

| Sputum Myeloperoxidase (MPO) | Reduction | Significant at 4 & 12 weeks | COPD Patients | [15] |

| Sputum Leukotriene B₄ (LTB₄) | Reduction | Significant reduction | COPD Patients | [15] |

| Intracellular cAMP | Increase | Significant elevation | Ovarian cancer cells, Cardiomyocytes | [1][10] |

Experimental Protocols

Assessing the activity of this compound involves two primary types of experiments: measuring its direct inhibitory effect on PDE4 activity and quantifying the resulting increase in intracellular cAMP levels.

Protocol: PDE4 Inhibition Assay

Several methods exist for measuring PDE activity, including radiometric, fluorescence-based, and luminescent assays.[16] Luminescent coupled-enzyme assays, such as the PDE-Glo™ Phosphodiesterase Assay, are common in high-throughput screening.[16][17][18]

Principle: The assay measures PDE activity by quantifying the amount of cAMP remaining after incubation with the enzyme. The remaining cAMP is used in a subsequent kinase reaction that depletes ATP. The amount of ATP left is then measured using a luciferase-based reaction, where the light output is inversely proportional to PDE activity.

Generalized Protocol (based on PDE-Glo™):

-

Reaction Setup: In a multi-well plate, add the purified PDE4 enzyme, assay buffer, and varying concentrations of the test inhibitor (this compound).

-

Initiate PDE Reaction: Add the cAMP substrate to all wells to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Add a termination buffer containing a potent non-selective PDE inhibitor (e.g., IBMX) to stop the PDE4 reaction.[18]

-

cAMP Detection: Add a detection solution containing protein kinase A (PKA) and a PKA substrate. The remaining cAMP from step 2 drives a kinase reaction, consuming ATP within the detection solution.[18]

-

Luminescence Measurement: Add a kinase-detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

-

Data Analysis: Measure luminescence using a plate-reading luminometer. A higher light signal indicates lower remaining ATP, meaning more cAMP was consumed by PKA, and thus less cAMP was hydrolyzed by PDE4 (i.e., strong inhibition). Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Protocol: Intracellular cAMP Measurement

Enzyme-linked immunosorbent assays (ELISAs) and homogeneous time-resolved fluorescence (HTRF) assays are widely used to quantify intracellular cAMP levels.[1][2][19]

Principle (Competitive ELISA): This method is based on the competition between cAMP from the cell lysate and a known amount of labeled cAMP (e.g., HRP-conjugated) for binding to a limited number of anti-cAMP antibody sites, typically coated on a microplate. The signal is inversely proportional to the amount of cAMP in the sample.

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SKOV3, H9c2) in multi-well plates and allow them to adhere.[1][10] Treat the cells with varying concentrations of this compound for a specified duration. Often, a phosphodiesterase inhibitor like IBMX or rolipram is included in control wells to establish a maximum response.[19][20]

-

Cell Lysis: Terminate the reaction and lyse the cells using an appropriate lysis buffer (e.g., ice-cold HCl) to release intracellular contents, including cAMP.[20]

-

ELISA Plate Preparation: Add the cell lysates and a series of cAMP standards to the wells of an anti-cAMP antibody-coated microplate.

-

Competitive Binding: Add a fixed amount of enzyme-labeled cAMP (e.g., cAMP-HRP) to each well. Incubate to allow competition for antibody binding between the sample/standard cAMP and the labeled cAMP.

-

Wash: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to calculate the concentration of cAMP in the cell lysates.

References

- 1. This compound restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by this compound and Cilomilast [mdpi.com]

- 4. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Update on this compound, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DALIRESP® (this compound) Mechanism of Action | For HCPs [daliresphcp.com]

- 10. PDE4 inhibitor, this compound protects cardiomyocytes against NO-induced apoptosis via activation of PKA and Epac dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological mechanism of this compound in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Randomized, Placebo-controlled Trial of this compound. Effect on Proline-Glycine-Proline and Neutrophilic Inflammation in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. PDE-Glo™ Phosphodiesterase Assay [promega.jp]

- 18. promega.com [promega.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

Roflumilast in Neuroinflammation Research: A Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical animal models of neuroinflammation. This compound has demonstrated significant therapeutic potential by modulating key inflammatory pathways, offering a promising avenue for the development of treatments for a range of neurological and neurodegenerative disorders.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and brain cells.[1][2] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB).[3][4]

Activated p-CREB translocates to the nucleus, where it promotes the transcription of neuroprotective and anti-inflammatory genes, including Brain-Derived Neurotrophic Factor (BDNF).[3][4] Concurrently, the increase in cAMP interferes with pro-inflammatory signaling pathways, most notably by inhibiting the nuclear translocation and activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][5] This dual action—promoting neuroprotection while actively suppressing inflammation—forms the basis of this compound's therapeutic potential.

Efficacy in Preclinical Animal Models

This compound has been investigated in a variety of animal models, consistently demonstrating its ability to mitigate neuroinflammation and improve associated outcomes. Its efficacy has been noted in models of acute brain injury, such as stroke and subarachnoid hemorrhage, as well as in models of chronic neuroinflammation and neurodegeneration.

Key Findings:

-

Reduced Pro-inflammatory Cytokines: A hallmark of this compound's effect is the significant reduction of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in brain tissue and plasma.[4][5][6][7]

-

Microglial Modulation: this compound suppresses microglial activation and promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.[8][9] This is evidenced by decreased Iba-1 (a general microglia marker) and inducible nitric oxide synthase (iNOS, an M1 marker) expression, alongside increased Arginase-1 (an M2 marker).[9]

-

Improved Neurological Function: In models of ischemic stroke and subarachnoid hemorrhage, this compound treatment leads to improved neurological scores, reduced brain edema, and decreased neuronal apoptosis.[6][7]

-

Cognitive Enhancement: In models of Alzheimer's disease (APP/PS1 mice) and lipopolysaccharide (LPS)-induced cognitive decline, chronic administration of this compound improves performance in learning and memory tasks.[4][10]

-

Blood-Brain Barrier Integrity: this compound has been shown to reduce blood-brain barrier (BBB) permeability and brain edema, key pathologies in acute brain injury.[6][7][11]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative findings from key studies on this compound in animal models of neuroinflammation.

Table 1: Summary of this compound Effects in Animal Models of Neuroinflammation

| Animal Model | Species | This compound Dosage & Route | Key Outcomes & Efficacy | Citation(s) |

| Subarachnoid Hemorrhage (SAH) | Rat (Sprague-Dawley) | 3 mg/kg, Subcutaneous | Improved neurological scores; Reduced BBB permeability, brain edema, and neuronal apoptosis; Decreased IL-1β, IL-6, TNF-α. | [6][7] |

| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Mouse | 0.1, 0.2, 0.4 mg/kg, Oral | Ameliorated oxidative stress; Reversed cognitive decline; Reduced PDE4B expression and pro-inflammatory cytokines. | [10][12][13] |

| Global Cerebral Ischemia (BCCAO) | Mouse (Balb/c) | Not specified in abstract | Prevented cognitive/emotional deficits; Reduced white matter damage and neurodegeneration; Decreased Iba-1, increased Arginase-1. | [14][9][15] |

| Alzheimer's Disease (APP/PS1) | Mouse | 0.1, 0.2, 0.4 mg/kg, Intragastric | Improved learning and memory; Increased cAMP, p-CREB, BDNF; Reduced NF-κB and pro-inflammatory cytokines. | [4][16] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not specified in abstract | Improved motor dysfunction and depression symptoms; Reduced inflammation, demyelination, and axonal loss; Suppressed microglial activation. | [8] |

| Chronic Restraint Stress (Depression Model) | Rat (Wistar) | 3 mg/kg/day, Oral gavage | Reversed depressive-like behaviors; Increased hippocampal PKA, CREB, BDNF; Decreased IL-6. | [3] |

| Cerebral Ischemia/Reperfusion Injury | Juvenile Rat | 0.5 and 1 mg/kg, Intraperitoneal | Reduced cellular damage; Significantly decreased mRNA expression of IL-1β, TNF-α, and NLRP3. | [17] |

| Spinal Cord Injury (SCI) | Rat | 1 mg/kg, Intraperitoneal | Promoted functional recovery; Decreased cavity size, reduced reactive microglia; Increased axonal regeneration. | [18][19] |

Table 2: Quantitative Effects of this compound on Inflammatory Markers

| Animal Model | Marker | Direction of Change | Magnitude of Change | Citation(s) |

| Subarachnoid Hemorrhage (SAH) | IL-1β, IL-6, TNF-α | Decrease | Significantly reduced positive cells in cortex. | [6][7] |

| Lipopolysaccharide (LPS)-Induced | PDE4B Expression | Decrease | Dose-dependent reduction. | [10][13] |

| Alzheimer's Disease (APP/PS1) | IL-6, TNF-α, IL-1β | Decrease | Reduced to levels of wild-type animals. | [4][16] |

| Chronic Restraint Stress | IL-6 (Hippocampal) | Decrease | Significantly lowered compared to untreated depressed group. | [3] |

| Cerebral Ischemia/Reperfusion | NLRP3, IL-1β, TNF-α (mRNA) | Decrease | Significantly lower in this compound-treated groups. | [17] |

| Isoflurane-Induced Astrocyte Inflammation | TNF-α, IL-6, MCP-1, IL-1β | Decrease | Dose-responsively inhibited isoflurane-induced expression. | [20] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols adapted from the cited literature.

Animal Model Induction

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: C57BL/6J mice are administered LPS intraperitoneally at a dose of 500 μg/kg on alternate days for a total of 7 days to induce systemic inflammation and subsequent neuroinflammation.[10][12]

-

Subarachnoid Hemorrhage (SAH) - Endovascular Perforation Model: Male Sprague-Dawley rats (250–350 g) are anesthetized. A sharpened proline monofilament is inserted into the external carotid artery and advanced to the internal carotid artery to perforate the anterior cerebral artery, inducing SAH.[6]

-

Global Cerebral Ischemia - Bilateral Common Carotid Artery Occlusion (BCCAO): Balb/c mice are anesthetized, and the common carotid arteries are exposed and occluded using micro-aneurysm clips for a specified duration (e.g., 20 minutes) to induce global cerebral ischemia.[9][15]

Drug Administration

-

Preparation: this compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO (e.g., 3%) or suspended in a solution like 0.5% carboxymethylcellulose.[6]

-

Route and Dosage:

-

Subcutaneous (SC): 3 mg/kg body weight, administered at specified time points post-injury (e.g., 2, 24, and 48 hours after SAH induction).[6]

-

Oral Gavage (PO): Doses ranging from 0.1 to 0.4 mg/kg administered daily for a chronic period (e.g., 3 weeks).[4]

-

Intraperitoneal (IP): Doses of 0.5 to 1 mg/kg administered immediately after reperfusion and at subsequent time points.[17]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Attenuates Microglial Senescence and Retinal Inflammatory Neurodegeneration Post Retinal Ischemia Reperfusion Injury Through Inhibiting NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of this compound treatment on functional and structural changes in hippocampus in depressed Adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates cognitive impairment in APP/PS1 mice via cAMP/CREB/BDNF signaling and anti-neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reduces Cerebral Inflammation in a Rat Model of Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reduces Cerebral Inflammation in a Rat Model of Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Modulating neuroinflammation and improving motor function and depressive symptoms in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive effects of this compound on behavior, neuroinflammation, and white matter injury in mice with global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Protects against Neuroinflammatory Alterations in Brain Tissues of Lipopolysaccharide-induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood-Brain Barrier Rescue by this compound After Transient Global Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Protects against Neuroinflammatory Alterations in Brain Tissues of Lipopolysaccharide-Induced Mice Model. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Positive effects of this compound on behavior, neuroinflammation, a...: Ingenta Connect [ingentaconnect.com]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. Neuroprotective effect of this compound under cerebral ischaemia/reperfusion injury in juvenile rats through NLRP-mediated inflammatory response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pre-Clinical Assessment of this compound Therapy in a Thoracic Model of Spinal Cord Injury [mdpi.com]

- 19. Pre-Clinical Assessment of this compound Therapy in a Thoracic Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Ameliorates Isoflurane-Induced Inflammation in Astrocytes via the CREB/BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Roflumilast's role in autoimmune disease models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is emerging as a significant therapeutic candidate for a range of autoimmune and inflammatory diseases. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune cells, leading to a reduction in the production of pro-inflammatory mediators.[1][2][3] This technical guide provides an in-depth overview of the role of this compound in key preclinical autoimmune disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound and its active metabolite, this compound N-oxide, are potent and selective inhibitors of the PDE4 enzyme.[3][4] PDE4 is predominantly expressed in immune cells, including T lymphocytes, macrophages, neutrophils, and dendritic cells.[1][2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key transcription factors involved in the inflammatory response, such as NF-κB and MAPK pathways.[2] The net effect is a suppression of the production of pro-inflammatory cytokines like TNF-α, IL-17, IL-22, and IL-23, and an increase in the production of the anti-inflammatory cytokine IL-10.[5][6][7]

Core signaling cascade of this compound.

This compound in Preclinical Autoimmune Disease Models

Psoriasis: Imiquimod-Induced Model

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used tool to study the pathogenesis of psoriasis and to evaluate novel therapeutic agents.[8][9] Topical application of IMQ, a Toll-like receptor 7/8 agonist, induces a skin inflammation that closely mimics human plaque psoriasis, characterized by epidermal thickening, scaling, and infiltration of immune cells.[9]

| Outcome Measure | Vehicle | This compound (0.1% w/w Nanoemulgel) | Reference |

| Skin IL-17 Level (pg/mg protein) | High | Significantly Reduced | [5] |

| Skin IL-22 Level (pg/mg protein) | High | Significantly Reduced | [5] |

| Skin IL-23 Level (pg/mg protein) | High | Significantly Reduced | [5] |

| Skin TNF-α Level (pg/mg protein) | High | Significantly Reduced | [5] |

| Psoriatic Lesions (Histopathology) | Severe | Reduced | [5][6] |

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back of the mice for 6 consecutive days.[8]

-

Treatment: this compound nanoemulgel (0.1% w/w) is applied topically to the affected skin area daily, starting from the first day of IMQ application.[5] A vehicle control group receives the nanoemulgel base without this compound.

-

Assessment:

-

Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (each on a scale of 0-4).

-

Histopathology: On day 7, skin biopsies are collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and immune cell infiltration.

-

Cytokine Analysis: Skin homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-17, IL-22, IL-23, TNF-α) are quantified using ELISA.[5][6]

-

References

- 1. This compound Reduces Cerebral Inflammation in a Rat Model of Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of the American Medical Association Publishes this compound Cream 0.3% Results from Pivotal DERMIS-1 and -2 Phase 3 Trials in Plaque Psoriasis - Arcutis Biotherapeutics [arcutis.com]

- 3. researchgate.net [researchgate.net]

- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Data Shows ZORYVE® (this compound) Cream 0.3% Provided Measurable Improvement of Plaque Psoriasis in Nearly All Individuals in DERMIS Trials - Arcutis Biotherapeutics [arcutis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Roflumilast in Dermatological Research: A Technical Guide to its Mechanism, Clinical Efficacy, and Experimental Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a highly potent and selective phosphodiesterase-4 (PDE4) inhibitor that has emerged as a significant therapeutic agent in the field of dermatology.[1] Initially approved for chronic obstructive pulmonary disease (COPD), its potent anti-inflammatory properties have led to its successful development and approval in topical formulations for various inflammatory skin conditions, including plaque psoriasis, atopic dermatitis, and seborrheic dermatitis.[1][2][3] Unlike traditional topical steroids, this compound offers a non-steroidal mechanism of action, addressing a key unmet need for long-term management of chronic dermatoses with a favorable safety profile.[1][4]

This technical guide provides an in-depth exploration of this compound's role in dermatological research. It details the molecular mechanism of action, summarizes pivotal clinical trial data, outlines experimental protocols, and discusses the broader potential of this targeted therapy.

Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Cascade

This compound's therapeutic effect stems from its selective inhibition of the phosphodiesterase-4 (PDE4) enzyme.[5][6] PDE4 is a critical enzyme in inflammatory cells—including T lymphocytes, neutrophils, and keratinocytes—that hydrolyzes cyclic adenosine monophosphate (cAMP), a key secondary messenger.[6][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[6][8]

This increase in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][10] The activation of these pathways ultimately leads to a broad anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory mediators.[5][7] This includes the suppression of key cytokines implicated in dermatological conditions, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), Interleukin-23 (IL-23), and interferon-γ.[1][5][11]

Pharmacokinetics and Formulations

Topical this compound is available in cream and foam formulations, designed to be non-greasy and suitable for use on all skin and hair types, including sensitive and intertriginous areas.[4][12][13]

-

Pharmacokinetics : Following topical application of the 0.3% cream, plasma concentrations of this compound and its active metabolite, this compound N-oxide, are quantifiable.[5] The mean half-life of topical this compound is approximately 4 days, with its N-oxide metabolite having a half-life of 4.6 days.[5] this compound is highly protein-bound (~99%) and is metabolized by cytochrome P450 enzymes and conjugation.[5][11]

-

Formulations : this compound is formulated as a once-daily topical cream (0.05%, 0.15%, 0.3%) and foam (0.3%).[2][13] The foam is particularly suited for treating hair-bearing areas like the scalp.[12][14] These formulations are water-based and do not contain common irritants like propylene glycol or ethanol, which contributes to their favorable tolerability.[15]

Clinical Efficacy in Dermatological Conditions

This compound has demonstrated significant efficacy and safety in numerous Phase 3 clinical trials across several inflammatory dermatoses.

Plaque Psoriasis

Topical this compound is approved for treating plaque psoriasis in adults and adolescents.[2][13][16] The pivotal DERMIS-1 and DERMIS-2 trials evaluated the 0.3% cream, while the ARRECTOR trial assessed the 0.3% foam for scalp and body psoriasis.

Table 1: Efficacy of this compound Cream (0.3%) in Plaque Psoriasis at Week 8 (DERMIS-1 & DERMIS-2)

| Endpoint | DERMIS-1 (N=439) | DERMIS-2 (N=442) |

|---|---|---|

| IGA Success Rate | This compound: 42.4%Vehicle: 6.1%(P < 0.001)[3][17][18] | This compound: 37.5%Vehicle: 6.9%(P < 0.001)[3][17][18] |

| Intertriginous-IGA Success | Statistically significant improvement vs. vehicle[19] | Statistically significant improvement vs. vehicle[19] |

| PASI-75 | Statistically significant improvement vs. vehicle | Statistically significant improvement vs. vehicle |

| WI-NRS Success (≥4-point reduction) | Statistically significant improvement vs. vehicle[19] | Statistically significant improvement vs. vehicle[19] |

IGA Success is defined as an Investigator Global Assessment score of 'Clear' or 'Almost Clear' plus a ≥2-grade improvement from baseline.

Table 2: Efficacy of this compound Foam (0.3%) in Scalp and Body Psoriasis at Week 8 (ARRECTOR)

| Endpoint | This compound (N=432) | Vehicle |

|---|---|---|

| Scalp-IGA (S-IGA) Success Rate | 66.4% | 27.8%(P < 0.001)[16][20] |

| Body-IGA (B-IGA) Success Rate | 45.5% | 20.1%(P < 0.0001)[16][20] |

| Scalp Itch-NRS Success (≥4-point reduction) | 65.3% | 30.3%(P < 0.001)[16] |

| Body Itch WI-NRS Success (≥4-point reduction) | 63.1% | 30.1%(P < 0.0001)[20] |

Atopic Dermatitis

This compound cream (0.15% and 0.05%) is approved for mild to moderate atopic dermatitis (AD) in adults and children.[2][13] The INTEGUMENT-1 and INTEGUMENT-2 trials established its efficacy in patients aged 6 and older, while INTEGUMENT-PED focused on children aged 2-5.

Table 3: Efficacy of this compound Cream in Atopic Dermatitis at Week 4

| Trial (Concentration, Age Group) | Primary Endpoint: vIGA-AD Success Rate | Key Secondary Endpoints |

|---|---|---|

| INTEGUMENT-1 (0.15%, ≥6 years) | This compound: 32.0%Vehicle: 15.2%(P < 0.001)[21][22] | EASI-75: 43.2% vs. 22.0% (P<0.0001)[22][23]WI-NRS Success: 33.6% vs. 20.7% (P<0.01)[23] |

| INTEGUMENT-2 (0.15%, ≥6 years) | This compound: 28.9%Vehicle: 12.0%(P < 0.001)[21][22] | EASI-75: 42.0% vs. 19.7% (P<0.0001)[22][23]WI-NRS Success: 30.2% vs. 12.4% (P<0.01)[23] |

| INTEGUMENT-PED (0.05%, 2-5 years) | This compound: 25.4%Vehicle: 10.7%(P < 0.0001)[24] | EASI-75: 39.4% vs. 20.6% (P<0.0001)[24]WI-NRS Success: 35.3% vs. 18.0% (P=0.0002)[24] |